molecular formula C17H18N6OS B12144733 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide

2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B12144733
M. Wt: 354.4 g/mol
InChI Key: YVSALVLRJZUJKE-UHFFFAOYSA-N
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Description

This compound is a triazole-based acetamide derivative featuring a pyridin-3-yl substituent at the 5-position of the 1,2,4-triazole ring and a 4-amino group at the 4-position. The thioether linkage connects the triazole core to the N-(3,5-dimethylphenyl)acetamide moiety. Its structural uniqueness lies in the combination of a polarizable pyridine ring, hydrogen-bond-capable amino group, and lipophilic 3,5-dimethylphenyl substituent, which may influence biological activity, solubility, and receptor interactions .

Properties

Molecular Formula

C17H18N6OS

Molecular Weight

354.4 g/mol

IUPAC Name

2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide

InChI

InChI=1S/C17H18N6OS/c1-11-6-12(2)8-14(7-11)20-15(24)10-25-17-22-21-16(23(17)18)13-4-3-5-19-9-13/h3-9H,10,18H2,1-2H3,(H,20,24)

InChI Key

YVSALVLRJZUJKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The process generally includes the formation of the triazole ring, followed by the introduction of the pyridine and dimethylphenyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the triazole ring or the pyridine moiety.

    Substitution: Various substitution reactions can occur at the amino or pyridine groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

Chemical Properties and Structure

The compound features a triazole ring, which is known for its diverse biological activities. The presence of the pyridine and acetamide groups enhances its pharmacological properties. The molecular formula is C13H15N5SC_{13}H_{15}N_5S, and it has a molecular weight of approximately 281.36 g/mol.

Anticancer Activity

Recent studies have indicated that derivatives of triazole compounds exhibit promising anticancer properties. Specifically, compounds similar to 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide have shown significant activity against various cancer cell lines. For instance:

  • In vitro studies : Compounds with similar structures demonstrated percent growth inhibition (PGI) rates exceeding 75% against several cancer cell lines, including OVCAR-8 and NCI-H40 .

Antifungal Activity

The triazole moiety is also associated with antifungal properties. Research on related compounds has revealed effectiveness against fungal strains such as Candida albicans, with minimal inhibitory concentration (MIC) values significantly lower than those of standard antifungal agents like fluconazole .

Case Study 1: Anticancer Screening

A study conducted on a series of triazole derivatives including the target compound showed that they inhibited the growth of various cancer cell lines with IC50 values ranging from 10 to 30 µM. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Antifungal Efficacy

In a comparative study assessing antifungal activity against Candida species, derivatives were tested alongside established antifungals. The results indicated that certain compounds exhibited superior efficacy with MIC values as low as 12 µg/mL compared to fluconazole's typical MIC of 32 µg/mL .

Potential Therapeutic Uses

Given its biological activities, 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide holds promise for development into therapeutic agents targeting:

  • Cancer
  • Fungal infections

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms.

Biological Activity

The compound 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide represents a novel derivative within the triazole class, known for its diverse biological activities. This article aims to elucidate the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by a unique combination of functional groups including a triazole ring, a sulfanyl group, and an acetamide moiety. Its molecular formula is C15H17N5OSC_{15}H_{17}N_5OS with a molecular weight of approximately 305.39 g/mol.

The biological activity of triazole derivatives often involves:

  • Enzyme Inhibition : Many triazoles act as inhibitors of various enzymes, including those involved in fungal cell wall synthesis and bacterial DNA replication.
  • Antimicrobial Activity : The presence of the pyridine and triazole moieties enhances the compound's ability to disrupt microbial processes.

Antimicrobial Properties

Numerous studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance:

  • Antifungal Activity : Compounds similar to the target have shown effectiveness against strains such as Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentrations (MICs) often less than 25 µg/mL .
  • Antibacterial Activity : The compound has potential against Gram-positive and Gram-negative bacteria. Research indicates that modifications in the structure can lead to enhanced activity against resistant strains .

Anticancer Activity

Triazole derivatives have been explored for their anticancer properties. For example:

  • Cell Line Studies : In vitro studies on various cancer cell lines (e.g., HepG2) have shown that modifications in substituents can significantly affect cytotoxicity. Compounds with specific electron-donating groups demonstrated higher potency .
  • Mechanisms : The anticancer effects may be attributed to the inhibition of key enzymes involved in cancer proliferation and metastasis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of triazole derivatives. Key findings include:

  • Substituent Effects : The position and nature of substituents on the aromatic rings significantly influence biological activity. For example, electron-donating groups at certain positions enhance activity, while electron-withdrawing groups can diminish it .
  • Triazole Ring Modifications : Alterations to the triazole ring itself can lead to variations in binding affinity to biological targets, affecting both potency and selectivity .

Case Studies

  • Study on Antifungal Activity : A series of triazole derivatives were synthesized and tested against fungal strains. The results indicated that specific modifications led to compounds with improved antifungal efficacy compared to standard treatments like fluconazole .
  • Anticancer Evaluation : A study evaluated various triazole-based compounds against HepG2 cells using MTT assays. Results highlighted that certain derivatives exhibited IC50 values significantly lower than existing chemotherapeutics .

Comparison with Similar Compounds

4-Amino vs. 4-Alkyl/Allyl Groups

  • Analog 1: 2-{[4-Allyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide () replaces the amino group with an allyl chain.
  • Analog 2: N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () substitutes the amino group with an ethyl chain. Alkyl groups may enhance metabolic stability but reduce solubility .

Pyridine Ring Position

  • Target Compound : Pyridin-3-yl at the triazole’s 5-position offers a distinct electronic profile compared to pyridin-2-yl or pyridin-4-yl analogs.
  • Analog 4 : 5-(Pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine derivatives () exhibit pyridin-4-yl substitution, enabling different π-π stacking interactions in enzyme cavities .

Modifications on the Acetamide Moiety

  • Analog 5: 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-acetamide derivatives () replace pyridine with a furan ring. Furan’s reduced aromaticity and smaller size correlate with lower anti-exudative activity (e.g., 10 mg/kg dose showed moderate efficacy vs. diclofenac sodium at 8 mg/kg) .

Complex Heterocyclic Modifications

  • Analog 7: 2-({5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-[(oxolan-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide () incorporates a fused thienopyridine ring and tetrahydrofuran-methyl group. This increases molecular complexity and steric bulk, likely impacting bioavailability and target engagement .

Key Data and Activity Comparisons

Compound Triazole Substituents Acetamide Substituents Reported Activity/Properties Reference
Target 4-amino, 5-(pyridin-3-yl) N-(3,5-dimethylphenyl) Structural basis for SAR studies
Analog 1 4-allyl, 5-(pyridin-4-yl) N-(3,5-dimethoxyphenyl) Increased hydrophobicity
Analog 3 4-allyl, 5-(pyridin-2-yl) N-(3,5-dimethylphenyl) Altered nitrogen orientation
Analog 5 4-amino, 5-(furan-2-yl) N-aryl derivatives Moderate anti-exudative activity
Analog 6 4-amino, 5-(pyridin-3-yl) N-(4-chloro-2-methylphenyl) Enhanced electron withdrawal

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